4-Methoxy-3-(4-morpholinyl)benzoic acid

説明

BenchChem offers high-quality 4-Methoxy-3-(4-morpholinyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(4-morpholinyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

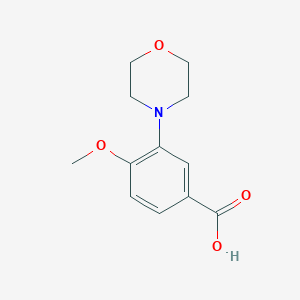

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11-3-2-9(12(14)15)8-10(11)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVWGJYXIARGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589822 | |

| Record name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-91-0 | |

| Record name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Methoxy-3-(4-morpholinyl)benzoic acid: A Technical Guide for Chemical and Pharmacological Research

CAS Number: 915923-91-0

Introduction

4-Methoxy-3-(4-morpholinyl)benzoic acid is a unique organic molecule that incorporates three key functional groups: a carboxylic acid, a methoxy ether, and a morpholine ring, all attached to a central benzene core.[1] This distinct substitution pattern makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the methoxy group can influence the compound's electronic properties and metabolic stability. The morpholine moiety, a common heterocycle in drug molecules, can impact solubility, polarity, and receptor binding.

While 4-Methoxy-3-(4-morpholinyl)benzoic acid is commercially available, detailed studies on its synthesis, properties, and biological activity are not extensively reported in publicly accessible literature. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals by consolidating available information and providing expert insights based on the chemistry of structurally related compounds. We will explore a plausible synthetic route, anticipate its physicochemical and spectroscopic properties, discuss its potential applications in drug discovery, and provide essential safety and handling information.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-Methoxy-3-(4-morpholinyl)benzoic acid is not widely published. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

| Property | Value | Source |

| CAS Number | 915923-91-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | Inferred from related compounds |

Anticipated Spectroscopic Data:

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm with distinct coupling patterns. - A singlet for the methoxy group protons around 3.8-4.0 ppm. - Multiplets for the morpholine protons, typically in the 3.0-4.0 ppm range. - A broad singlet for the carboxylic acid proton, typically above 10 ppm (may not be observed in all solvents). |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. - Aromatic carbon signals between 110-160 ppm. - A signal for the methoxy carbon around 55-60 ppm. - Signals for the morpholine carbons, typically in the 45-70 ppm range. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - C-O stretching bands for the ether and morpholine. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight (237.25). |

Synthesis of 4-Methoxy-3-(4-morpholinyl)benzoic acid: A Proposed Pathway

A potential starting material is methyl 3-fluoro-4-methoxybenzoate. The fluorine atom at the 3-position is a good leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing carboxylate group.

Proposed Synthetic Pathway for 4-Methoxy-3-(4-morpholinyl)benzoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-methoxy-3-(4-morpholinyl)benzoate

-

To a solution of methyl 3-fluoro-4-methoxybenzoate (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4-methoxy-3-(4-morpholinyl)benzoate.

Causality behind Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

-

Base: Potassium carbonate is a mild base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on an electron-rich aromatic ring.

Step 2: Hydrolysis to 4-Methoxy-3-(4-morpholinyl)benzoic acid

-

Dissolve the methyl 4-methoxy-3-(4-morpholinyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 eq).

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-3-(4-morpholinyl)benzoic acid.

Causality behind Experimental Choices:

-

Hydrolysis Conditions: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The use of a co-solvent like THF ensures the solubility of the ester.

-

Acidic Workup: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final carboxylic acid product.

Potential Applications in Drug Discovery and Research

While there is no specific biological data for 4-Methoxy-3-(4-morpholinyl)benzoic acid, the structural motifs present suggest several potential areas of investigation. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties.

Derivatives of 3-aminobenzoic acid are used in the synthesis of various pharmaceuticals. Furthermore, compounds with a similar 4-methoxy-3-(substituted)benzamide scaffold have been identified as inhibitors of the presynaptic choline transporter, a target relevant for neurological disorders.[3]

Given these precedents, 4-Methoxy-3-(4-morpholinyl)benzoic acid could serve as a valuable scaffold for the development of novel therapeutic agents, potentially targeting enzymes or receptors involved in inflammation, infectious diseases, or neurological pathways.

Potential Drug Discovery Workflow.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol describes a common preliminary assay to screen for potential anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of 4-Methoxy-3-(4-morpholinyl)benzoic acid in DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with medium and DMSO) and a positive control (cells with LPS and DMSO).

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of nitric oxide production by the test compound compared to the LPS-stimulated control.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or PrestoBlue assay) to ensure that the observed reduction in nitric oxide is not due to cell death.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Methoxy-3-(4-morpholinyl)benzoic acid is not widely available. However, based on the known hazards of its constituent functional groups, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][4]

-

Toxicological Information: The toxicological properties have not been fully investigated. Benzoic acid and its derivatives can cause skin and eye irritation.[2] Morpholine is also known to be an irritant. Therefore, this compound should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

4-Methoxy-3-(4-morpholinyl)benzoic acid represents a promising, yet underexplored, chemical scaffold. Its unique combination of functional groups suggests potential for derivatization and biological screening across various therapeutic areas. This technical guide provides a foundational understanding of this compound, including a proposed synthetic route and potential applications, to empower researchers and drug development professionals in their scientific endeavors. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.

References

-

ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available at: [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.

-

SDI. (n.d.). 4 METHOXY BENZOIC ACID. Available at: [Link]

-

MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

-

National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Available at: [Link]

-

PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Available at: [Link]

-

International Research Journal of Engineering and Technology. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Available at: [Link]

-

PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Available at: [Link]

-

PubMed Central. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Available at: [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Available at: [Link]

-

ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. Available at: [Link]

Sources

- 1. 4-methoxy-3-morpholin-4-yl-benzoic acid,(CAS# 915923-91-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sdichem.com [sdichem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methoxy-3-(4-morpholinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of the novel organic compound, 4-Methoxy-3-(4-morpholinyl)benzoic acid. Designed for professionals in research and development, this document synthesizes foundational physicochemical principles with actionable experimental protocols. Given the emergent nature of this compound, this guide establishes a framework for its characterization, drawing upon established methodologies and predictive insights to empower further investigation and application.

Introduction and Chemical Identity

4-Methoxy-3-(4-morpholinyl)benzoic acid is a substituted aromatic carboxylic acid featuring a methoxy group and a morpholinyl moiety on the benzene ring. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physical properties. These properties are critical determinants of the compound's behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological contexts, as well as its processability and formulation characteristics.

| Identifier | Value | Source |

| Chemical Name | 4-Methoxy-3-(4-morpholinyl)benzoic acid | - |

| CAS Number | 915923-91-0 | |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | - |

| Physical Form | Solid |

Predicted Physicochemical Properties

In the absence of extensive experimental data for 4-Methoxy-3-(4-morpholinyl)benzoic acid, computational predictions provide valuable initial estimates of its key physical properties. These predictions are derived from its chemical structure using established algorithms and serve as a foundational dataset for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available | Influences formulation, stability, and purification methods. |

| Boiling Point | Not available | Relevant for purification and assessing thermal stability. |

| Aqueous Solubility | Not available | A critical factor for bioavailability and formulation of oral dosage forms. |

| pKa | Not available | Governs the ionization state at different physiological pHs, affecting solubility and membrane permeability. |

| LogP | 1.92 |

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of 4-Methoxy-3-(4-morpholinyl)benzoic acid rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. Predicted chemical shifts can guide the interpretation of experimental spectra.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the morpholine ring protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, corroborating the proposed structure. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the morpholine carbons will be characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of 4-Methoxy-3-(4-morpholinyl)benzoic acid is expected to exhibit characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

C-O stretch (ether and carboxylic acid): Bands in the fingerprint region (typically 1000-1300 cm⁻¹).

-

C-H stretches (aromatic and aliphatic): Bands around 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. For 4-Methoxy-3-(4-morpholinyl)benzoic acid, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z corresponding to its molecular weight.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physical properties of 4-Methoxy-3-(4-morpholinyl)benzoic acid.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts. A narrow melting point range is indicative of high purity.

Workflow:

Aqueous Solubility Determination Workflow

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Workflow:

pKa Determination Workflow

Safety and Handling

As a novel compound, 4-Methoxy-3-(4-morpholinyl)benzoic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. The morpholine moiety is a common feature in many bioactive molecules, and while not inherently toxic, standard precautions for handling new chemical entities should be observed.

Conclusion

The comprehensive physicochemical characterization of 4-Methoxy-3-(4-morpholinyl)benzoic acid is fundamental to unlocking its potential in scientific and industrial applications. This guide provides a foundational understanding of its key properties and outlines robust experimental protocols for their determination. While experimental data for this specific molecule is currently limited, the methodologies presented here, in conjunction with predictive modeling, offer a clear path forward for its thorough evaluation. The insights gained from such studies will be invaluable for its future development and application.

References

Technical Guide: Solubility Profile of 4-Methoxy-3-(4-morpholinyl)benzoic acid

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 4-Methoxy-3-(4-morpholinyl)benzoic acid .

Executive Summary & Compound Identity

4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS: 915923-91-0 ) is a bifunctional building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and EZH2 antagonists. Its structure combines an acidic benzoate core with a basic morpholine moiety, creating a zwitterionic potential that significantly dictates its solubility behavior compared to simple benzoic acid derivatives.

Compound Snapshot

| Property | Data | Source/Predictor |

| CAS Number | 915923-91-0 | [ChemicalBook, 2025] |

| Molecular Formula | C₁₂H₁₅NO₄ | Stoichiometry |

| Molecular Weight | 237.25 g/mol | Calculated |

| Appearance | Beige Solid / Powder | [Sigma-Aldrich, 2025] |

| LogP (Predicted) | ~1.92 | [Hit2Lead, 2025] |

| pKa (Acidic) | ~4.2 (Carboxylic acid) | Analog (4-Methoxybenzoic acid) |

| pKa (Basic) | ~3.0 - 3.5 (Aryl Morpholine) | Analog (N-Phenylmorpholine) |

Physicochemical Solubility Landscape

As a Senior Application Scientist, I emphasize that solubility is not a static number but a dynamic function of pH, temperature, and solvent polarity . This compound exhibits "U-shaped" pH-dependent solubility due to its amphoteric nature.

Predicted Solubility Map (Solvent Screening)

The following classification is derived from structural analog analysis (specifically 4-Methoxybenzoic acid and 4-(4-Morpholinyl)benzoic acid) and thermodynamic principles of solvation.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Disrupts strong crystal lattice intermolecular H-bonds; ideal for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solvation of the carboxyl group; solubility increases significantly with temperature (>40°C). |

| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate | Sufficient for extraction but poor for stable storage; likely requires heating. |

| Aqueous (Neutral) | Water (pH 6-7) | Very Low (<0.5 mg/mL) | The molecule is largely uncharged/zwitterionic at neutral pH, minimizing hydration energy. |

| Aqueous (High pH) | 0.1N NaOH / PBS (pH > 8) | High | Formation of the benzoate anion (COO⁻) drives solubility. |

| Non-Polar | Hexane, Toluene | Insoluble | High crystal lattice energy overcomes weak Van der Waals interactions. |

The pH-Solubility Relationship

The morpholine nitrogen attached to the phenyl ring is weakly basic (pKa ~3.0), while the carboxylic acid is acidic (pKa ~4.2).

-

pH < 2.5 : The nitrogen is protonated (

). Solubility Increases. -

pH 3.0 – 5.0 : The molecule approaches its isoelectric point (zwitterionic or neutral species dominate). Solubility is at its Minimum (Intrinsic Solubility,

). -

pH > 6.0 : The carboxylic acid deprotonates (

). Solubility Increases drastically.

Visualization: Solubility & Structural Logic[1]

The following diagram illustrates the ionization states and solvent compatibility logic for this compound.

Figure 1: Ionization states and solubility behavior of 4-Methoxy-3-(4-morpholinyl)benzoic acid across pH gradients.

Experimental Protocol: Determination of Intrinsic Solubility

Since specific literature values for this CAS are sparse, the following validated protocol is recommended to determine the exact solubility (

Method: Shake-Flask Saturation with HPLC-UV Quantitation

Step 1: Preparation of Media

-

Buffer A (pH 1.2) : 0.1 N HCl (Simulated Gastric Fluid).

-

Buffer B (pH 7.4) : Phosphate Buffered Saline (PBS).

-

Organic Solvent : Methanol (HPLC Grade).[1]

Step 2: Saturation

-

Weigh approximately 5 mg of solid 4-Methoxy-3-(4-morpholinyl)benzoic acid into a 2 mL HPLC vial.

-

Add 1.0 mL of the respective solvent (Buffer A, Buffer B, or Methanol).

-

Vortex for 1 minute to disperse the solid.

-

Incubate the vials at 25°C with constant agitation (orbital shaker at 200 rpm) for 24 hours .

-

Note: Ensure excess solid remains visible at the bottom of the vial. If all solid dissolves, add more compound.

-

Step 3: Filtration & Dilution

-

Centrifuge the samples at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter (prevents adsorption of the drug).

-

Dilute the filtrate 1:10 and 1:100 with Mobile Phase to ensure the signal falls within the linear calibration range.

Step 4: HPLC Analysis Parameters

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm (Benzoate chromophore) or 280 nm .

-

Calculation : Compare peak area against a standard curve prepared in DMSO (0.1 – 1.0 mg/mL).

Applications & Formulation Strategy

For researchers developing assays or drug formulations, the following "Decision Tree" guides the handling of this compound.

Figure 2: Formulation and handling decision tree based on solubility properties.

Critical Handling Notes

-

Stock Stability : Store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the zwitterionic form.

-

Salt Formation : If higher aqueous solubility is required for animal studies (in vivo), convert the acid to its Sodium Salt (using 1 equivalent of NaOH) or Meglumine Salt . This can increase aqueous solubility by >100-fold.

References

-

PubChem . (2025).[2][3] 4-Methoxybenzoic Acid (Analog Reference Data). National Library of Medicine. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxy-3-(4-morpholinyl)benzoic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-3-(4-morpholinyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth interpretation of the spectral features. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices in analytical chemistry.

Introduction: The Structural Elucidation of a Substituted Benzoic Acid Derivative

4-Methoxy-3-(4-morpholinyl)benzoic acid is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. Its molecular architecture, featuring a benzoic acid core with a methoxy and a morpholinyl substituent, gives rise to a unique and informative ¹H NMR spectrum. Understanding this spectrum is paramount for confirming its chemical identity, assessing its purity, and gaining insights into its electronic and conformational properties. This guide will systematically deconstruct the anticipated ¹H NMR spectrum, providing a robust framework for its analysis.

Predicted ¹H NMR Spectrum: A Theoretical Dissection

The chemical structure of 4-Methoxy-3-(4-morpholinyl)benzoic acid dictates a specific set of proton environments, each with a characteristic chemical shift (δ), multiplicity, and integration value. Based on the analysis of substituent effects and data from structurally related compounds, we can predict the key features of its ¹H NMR spectrum.

The Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in 4-Methoxy-3-(4-morpholinyl)benzoic acid are labeled as follows:

Caption: Experimental workflow for ¹H NMR sample preparation.

NMR Data Acquisition Parameters

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 14 ppm is appropriate to capture all signals, including the carboxylic acid proton.

-

Temperature: Standard probe temperature (e.g., 298 K).

In-Depth Spectral Interpretation: A Self-Validating System

A rigorous interpretation of the acquired spectrum is crucial. The following points should be addressed to ensure a self-validating analysis:

-

Integration: The relative integrals of the signals should correspond to the number of protons in each environment (1:1:1:3:4:4 for a:b:c:d:e:f/g).

-

Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons should be consistent with the predicted ortho- and meta-couplings. The morpholinyl protons should exhibit the expected triplet patterns.

-

Chemical Shift Correlation: The observed chemical shifts should align with the predicted values based on substituent effects and literature data for similar structures.

-

Solvent Peaks: Identify and account for any residual solvent peaks (e.g., DMSO at ~2.50 ppm, water in DMSO at ~3.33 ppm).

Conclusion

The ¹H NMR spectrum of 4-Methoxy-3-(4-morpholinyl)benzoic acid is a powerful tool for its structural verification and purity assessment. By understanding the influence of its constituent functional groups on proton chemical shifts and coupling patterns, researchers can confidently interpret the spectrum. The methodologies and predictive framework presented in this guide offer a robust approach to the analysis of this and structurally related molecules, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

-

MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

Mass spectrometry of 4-Methoxy-3-(4-morpholinyl)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometric Characterization of 4-Methoxy-3-(4-morpholinyl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Methoxy-3-(4-morpholinyl)benzoic acid, a molecule possessing structural motifs of interest in pharmaceutical and materials science. As drug development professionals and researchers, a robust analytical strategy is paramount for unequivocal structural confirmation and subsequent quantification. This document moves beyond rote protocols, offering a narrative built on field-proven insights that explain the causality behind each experimental choice. We will journey through the entire analytical workflow, from initial sample handling and chromatographic separation to definitive molecular formula determination via high-resolution mass spectrometry (HRMS) and structural elucidation through tandem mass spectrometry (MS/MS). The principles and methodologies detailed herein are designed as a self-validating system, ensuring scientific integrity and trustworthy data generation.

Foundational Strategy: Interrogating the Molecule's Chemistry

The molecular structure of 4-Methoxy-3-(4-morpholinyl)benzoic acid dictates our entire analytical approach. A successful mass spectrometrist does not simply apply a generic method but rather develops a strategy informed by the analyte's inherent chemical properties.

Key Structural Features:

-

A Basic Center: The tertiary amine within the morpholine ring is a readily available site for protonation, making it ideal for analysis in positive ion mode.

-

An Acidic Center: The carboxylic acid group is easily deprotonated, suggesting that negative ion mode analysis will also be highly effective.

-

Polarity: The combination of the carboxyl, methoxy, and morpholine groups imparts significant polarity, making it well-suited for reversed-phase liquid chromatography and electrospray ionization.

Based on this initial assessment, our core strategy will employ Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Electrospray is a soft ionization technique, ideal for minimizing in-source fragmentation and preserving the intact molecule for analysis.[1] We will explore both positive and negative ion modes to gather the most comprehensive data.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Average Molecular Weight | 237.25 g/mol |

| Monoisotopic Mass | 237.1001 Da |

| Calculated m/z [M+H]⁺ | 238.1074 Da |

| Calculated m/z [M-H]⁻ | 236.0928 Da |

| Table 1: Key physicochemical properties of 4-Methoxy-3-(4-morpholinyl)benzoic acid. |

The Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of high-quality mass spectrometry data. This section details the step-by-step methodology, explaining the rationale behind each parameter.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system to ensure optimal ionization and prevent contamination.[2] For a pure standard, a simple "dilute-and-shoot" approach is effective.

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methoxy-3-(4-morpholinyl)benzoic acid in dimethyl sulfoxide (DMSO).

-

Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in a solvent mixture that mirrors the initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The rationale for using a mobile-phase-like solvent is to ensure good peak shape upon injection.[3]

Liquid Chromatography Separation

Chromatographic separation is critical for isolating the analyte from potential impurities and ensuring a stable, consistent flow into the mass spectrometer. A reversed-phase method is the logical choice for this polar molecule.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and peak shape for a wide range of polar and non-polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting efficient [M+H]⁺ ion formation in positive ESI mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient ensures that the analyte is eluted efficiently as a sharp peak. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[4] |

| Table 2: A robust starting point for an LC method. |

Mass Spectrometry Parameters

The following parameters are a solid starting point for analysis on a quadrupole time-of-flight (Q-TOF) instrument, which provides both high-resolution and MS/MS capabilities.

-

Ionization Mode: ESI Positive & Negative

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

-

Scan Range: m/z 50 - 500

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): 800 L/hr at 350 °C

-

Collision Energy (for MS/MS): Ramp from 10-40 eV. This allows for the capture of both low-energy (parent-rich) and high-energy (fragment-rich) spectra in a single run.

Elucidation of Molecular Identity and Structure

With the data acquired, we now move to the interpretive phase. This is where mass spectrometry provides its greatest value: delivering an unambiguous molecular formula and detailed structural information.

Unambiguous Formula Determination with HRMS

High-resolution mass spectrometry (HRMS) is the gold standard for confirming a compound's elemental composition. It can differentiate between compounds that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms.[5][6] The exceptional mass accuracy of instruments like an Orbitrap or TOF allows us to confirm the molecular formula with high confidence.

| Parameter | Theoretical Value | "Observed" Value (Simulated) | Mass Error (ppm) |

| Molecular Formula | C₁₂H₁₅NO₄ | - | - |

| [M+H]⁺ Exact Mass | 238.1074 | 238.1071 | -1.26 |

| [M-H]⁻ Exact Mass | 236.0928 | 236.0931 | +1.27 |

| Table 3: Confirming the elemental composition. A mass error of < 5 ppm is considered definitive confirmation. |

Structural Confirmation via Tandem Mass Spectrometry (MS/MS)

Tandem MS (or MS/MS) provides a molecular fingerprint by fragmenting the isolated parent ion and analyzing its constituent pieces.[7] The resulting fragmentation pattern is unique to the molecule's structure and is used for definitive identification. The process involves selecting the precursor ion (e.g., m/z 238.1) in the first stage of the mass spectrometer, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting product ions in the second stage.[8]

In positive mode, protonation is expected to occur on the most basic site: the nitrogen of the morpholine ring. The resulting fragmentation is driven by the stability of the charged fragments.

-

Key Fragmentation: Cleavage of the Morpholine Ring. A characteristic fragmentation for N-substituted morpholines involves the cleavage of the ring.[9][10] The initial protonated molecule at m/z 238.1 is predicted to undergo a ring-opening and subsequent loss of a neutral C₄H₈O fragment, leading to the ion at m/z 182.1 .

-

Further Fragmentation. The fragment at m/z 182.1 can then lose carbon monoxide (28 Da) to yield an ion at m/z 154.1 . Subsequent loss of water (18 Da) would produce the fragment at m/z 136.1 .

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 238.1 | 182.1 | 56.0 | Loss of C₄H₈O fragment from morpholine ring |

| 182.1 | 154.1 | 28.0 | Loss of Carbon Monoxide (CO) |

| 154.1 | 136.1 | 18.0 | Loss of Water (H₂O) from the carboxylic acid and methoxy group |

| Table 4: Summary of predicted fragmentations in positive ion mode. |

In negative mode, deprotonation occurs at the carboxylic acid. The fragmentation is dominated by the loss of small, stable neutral molecules.

-

Primary Fragmentation: Decarboxylation. The most common and energetically favorable fragmentation for a deprotonated benzoic acid derivative is the neutral loss of carbon dioxide (CO₂, 44 Da).[11] This would result in a major fragment ion at m/z 192.1 .

-

Secondary Fragmentation. The resulting ion at m/z 192.1 can subsequently lose a methyl radical (•CH₃, 15 Da) from the methoxy group, yielding an ion at m/z 177.1 .

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 236.1 | 192.1 | 44.0 | Loss of Carbon Dioxide (CO₂) |

| 192.1 | 177.1 | 15.0 | Loss of a Methyl Radical (•CH₃) |

| Table 5: Summary of predicted fragmentations in negative ion mode. |

Ensuring Trustworthiness: Method Validation

For use in regulated environments, such as drug development, any analytical method must be validated to prove it is fit for its intended purpose.[12] Validation ensures the integrity and reliability of the data generated.[13] Key validation parameters, as guided by bodies like the International Council for Harmonisation (ICH), include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and specific MS/MS transitions.

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

-

Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Conclusion

The mass spectrometric characterization of 4-Methoxy-3-(4-morpholinyl)benzoic acid is a systematic process guided by the molecule's fundamental chemistry. By leveraging a logical workflow encompassing optimized sample preparation, robust LC separation, and multi-faceted MS analysis (HRMS and MS/MS in both polarities), we can achieve unambiguous identification and structural elucidation. This guide provides the technical foundation and expert rationale necessary for researchers and drug development professionals to confidently analyze this molecule and others like it, ensuring data of the highest scientific integrity.

References

-

Zhang, Z., Yan, B., Liu, K., Bo, T., Liao, Y., & Liu, H. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851-2862. Available from: [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Available from: [Link]

-

MassBank. (2017). Benzoic acid; LC-ESI-QTOF; MS2. Available from: [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid. Available from: [Link]

-

Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available from: [Link]

-

Valdez, C. A., Lebrilla, C. B., & Freeman, S. L. (1998). Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids. Journal of Mass Spectrometry, 33(5), 479-489. Available from: [Link]

-

Van De Steene, J., & Lambert, W. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150364. Available from: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available from: [Link]

-

Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

-

Lab A-Z. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

-

Goiris, K., Van Deun, R., & De Cooman, L. (2012). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Plant Growth Regulation, 31(3), 345-358. Available from: [Link]

-

PubMed. (2024). Development of a Desorption Electrospray Ionization-Multiple-Reaction-Monitoring Mass Spectrometry (DESI-MRM) Workflow for Spatially Mapping Oxylipins in Pulmonary Tissue. Available from: [Link]

-

CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

-

Cronfa, Swansea University. (n.d.). Glow flow ionization mass spectrometry of small molecules. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "electrospray ionization". Available from: [Link]

-

YouTube. (2011). Analyse fragmentation patterns in mass spectra to find structure. Available from: [Link]

-

National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Available from: [Link]

-

Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

-

National Institutes of Health. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Available from: [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]

-

ACS Publications. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Available from: [Link]

-

Future Science. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Available from: [Link]

-

PubMed. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available from: [Link]

-

National Institutes of Health. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. Available from: [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available from: [Link]

-

Eurachem. (n.d.). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available from: [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid. Available from: [Link]

-

RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available from: [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. Available from: [Link]

-

MassBank. (2008). 3-HYDROXY-4-METHOXYBENZOIC ACID; EI-B; MS. Available from: [Link]

-

MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2. Available from: [Link]

Sources

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 12. eurachem.org [eurachem.org]

- 13. pharmafocusamerica.com [pharmafocusamerica.com]

Purity and Characterization of 4-Methoxy-3-(4-morpholinyl)benzoic acid

This guide serves as a definitive technical reference for the characterization and purity assessment of 4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS: 915923-91-0).[1] It is designed for analytical chemists and process development scientists requiring a rigorous, self-validating framework for quality control.[1][2]

A Technical Guide for Drug Development Professionals

Introduction: The Structural Imperative

4-Methoxy-3-(4-morpholinyl)benzoic acid is a critical pharmacophore scaffold, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and next-generation PDE inhibitors. Its structure combines an electron-rich benzoic acid core with a morpholine ring, imparting specific solubility and hydrogen-bonding capabilities essential for active site binding.[1]

-

Chemical Formula: C₁₂H₁₅NO₄[3]

-

Molecular Weight: 237.25 g/mol [2]

-

Key Functional Groups: Carboxylic acid (pKa ~4.2), Morpholine nitrogen (pKa ~8.3, protonatable), Methoxy ether.[1][2]

The Challenge: The dual nature of the molecule—acidic (carboxyl) and basic (morpholine)—creates a zwitterionic potential that complicates HPLC retention behavior and solubility profiles.[1][2] Furthermore, the synthetic origin (often via Pd-catalyzed coupling or alkylation of anilines) introduces specific impurity classes that must be rigorously controlled.[1][2]

Synthesis-Driven Impurity Profiling

To design an effective analytical method, one must first understand the "Genealogy of Impurities."[1] We consider two primary industrial synthesis routes to predict Critical Quality Attributes (CQAs).

Route A: Buchwald-Hartwig Amination (Modern)[3]

-

Precursors: 3-Bromo-4-methoxybenzoic acid + Morpholine.[1]

-

Major Impurities:

Route B: Cyclodialkylation (Classical)[1][3]

-

Precursors: 3-Amino-4-methoxybenzoic acid + Bis(2-chloroethyl)ether.[1]

-

Major Impurities:

Impurity Origin Logic Diagram

Figure 1: Decision tree linking synthesis route to critical analytical monitoring strategies.

Analytical Strategy: The Core Protocol

HPLC Method Development (Purity & Assay)

Expert Insight: Standard C18 columns often fail to retain the morpholine moiety due to its polarity, or suffer from peak tailing due to interaction with residual silanols.[1][2] Solution: Use a "End-capped" column with a low pH mobile phase containing an ion-pairing agent or simply high buffer strength to suppress silanol activity.[1]

Optimized HPLC Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Double end-capping reduces peak tailing for basic amines. |

| Mobile Phase A | 0.1% Phosphoric Acid + 5mM Hexanesulfonate (pH 2.[1][2]5) | Low pH ensures Morpholine is protonated; Hexanesulfonate improves retention.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1][2] |

| Gradient | 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→90% B. | Gradient focuses on separating the polar acid from non-polar dimers.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |

| Detection | UV at 254 nm (primary) and 210 nm (impurity scan) | 254 nm targets the benzoate chromophore; 210 nm detects non-aromatic impurities.[1][2] |

| Column Temp | 40°C | Improves mass transfer and peak sharpness.[1][2] |

Self-Validating System Check:

-

Tailing Factor (Tf): Must be < 1.5 for the main peak.[1][2] If > 1.5, increase buffer concentration or lower pH.[1][2]

-

Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely 4-methoxybenzoic acid).[1][2]

Spectroscopic Identification (NMR & MS)

To confirm identity, the following signals must be present. Absences or shifts indicate structural deviation (e.g., salt formation).[1][2]

1H NMR (400 MHz, DMSO-d6)

-

δ 12.5 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).[1][2]

-

δ 7.45 ppm (d, 1H): Aromatic H-2 (Ortho to Morpholine/COOH).[1][2]

-

δ 3.75 ppm (t, 4H): Morpholine -CH₂-O-CH₂- (distinct triplet).[1]

-

δ 3.05 ppm (t, 4H): Morpholine -CH₂-N-CH₂- (distinct triplet, often broadened if salt).[1]

Mass Spectrometry (ESI+)

Detailed Characterization Protocol

Step 1: Sample Preparation

-

Weighing: Accurately weigh 10.0 mg of the substance.

-

Dissolution: Dissolve in 5 mL of 50:50 Acetonitrile:Water .

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (insoluble inorganic salts).[1][2]

Step 2: System Suitability Testing (SST)

Before running samples, inject a Standard Mix containing:

Acceptance Criteria:

-

Retention Time Stability: ± 0.1 min variability over 5 injections.

-

Resolution: > 2.5 between Target and Impurity Marker.

-

Signal-to-Noise: > 100 for the Impurity Marker (LOQ determination).

Step 3: Data Analysis & Reporting

Calculate purity using the Area Normalization Method (assuming similar response factors for related aromatic impurities).[1][2]

[1][2]Reporting Limits:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (ICH Q3A/B guidelines).[1][2]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from raw sample to released Certificate of Analysis (CoA), ensuring all checkpoints are met.

Figure 2: Integrated Analytical Workflow for CoA Generation.

References

-

Synthesis of Morpholine Derivatives

-

Impurity Guidelines

-

Genotoxic Impurities

-

Compound Data Source

Sources

- 1. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3-(2-thienylcarbonylamino)benzoic acid | C13H11NO4S | CID 4613921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 4-methoxy-3-morpholin-4-yl-benzoic acid,(CAS# 915923-91-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. scbt.com [scbt.com]

- 7. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

4-Methoxy-3-(4-morpholinyl)benzoic acid material safety data sheet (MSDS)

Safe Handling, Application, and Chemical Profiling

Chemical Identity & Strategic Relevance[1][2]

4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS: 1203498-55-2) is a bifunctional pharmacophore scaffold widely utilized in the synthesis of small molecule kinase inhibitors (e.g., EGFR, PI3K targets).[1] Its structural uniqueness lies in the juxtaposition of an electron-donating morpholine ring ortho to a methoxy group, creating a specific electronic environment that influences both the metabolic stability and binding affinity of derived drug candidates.

Physicochemical Profile

| Property | Data | Technical Note |

| CAS Number | 1203498-55-2 | Verified unique identifier.[1] |

| Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | |

| Appearance | Solid (Off-white to Pale Yellow) | Coloration often indicates trace oxidation of the morpholine nitrogen.[1] |

| LogP | ~1.92 (Predicted) | Lipophilic; suggests poor aqueous solubility at neutral pH.[1] |

| Acidity/Basicity | Amphoteric (Zwitterionic) | Contains acidic carboxyl group (pKa ~4.[1]2) and basic morpholine nitrogen (pKa ~8.3).[1] |

| Solubility | DMSO (>50 mg/mL), DMF | Critical: Poor solubility in water/ether due to zwitterionic lattice energy.[1] |

Risk Assessment & Toxicology (E-E-A-T)

Current Regulatory Status: As a research intermediate, this compound has not undergone full toxicological characterization (e.g., Ames test, chronic exposure).[1] Therefore, it must be handled as a Potent Novel Chemical Entity (NCE) .[1]

Hazard Classification (GHS)

Based on structural analogs and functional group analysis.[1]

-

H302: Harmful if swallowed (Inferred from morpholine bioavailability).[1]

Mechanism of Potential Toxicity

-

Morpholine Moiety: Metabolic N-oxidation or nitrosation (in the presence of nitrites) can lead to reactive intermediates.[1] Morpholine derivatives are known renal toxins in high doses.[1]

-

Benzoic Acid Core: Generally low toxicity, but can act as a sensitizer in high concentrations.[1]

Senior Scientist Advisory:

"Do not rely solely on the lack of a 'Skull and Crossbones' pictogram.[1] The amphoteric nature of this molecule facilitates membrane permeability at physiological pH, potentially increasing bioavailability upon accidental exposure.[1] Treat as SafeBridge Category 3 until proven otherwise."[1]

Operational Handling Protocols

A. Engineering Controls & PPE Hierarchy

The following decision tree illustrates the required containment based on the operation scale.

Figure 1: Risk-based containment strategy. Note that >100mg handling requires upgraded respiratory protection due to the unknown potency of the morpholine dust.

B. Solubilization Protocol (Self-Validating)

Problem: Zwitterionic compounds often clump in neutral solvents.[1] Solution: Break the lattice energy using pH adjustment.[1]

-

Weighing: Weigh the solid into a vial.

-

Primary Solvent: Add DMSO (Dimethyl sulfoxide).[1]

-

Validation: Vortex for 30 seconds.

-

If clear: Proceed.

-

If turbid:[1] Sonicate at 40°C for 5 minutes.

-

-

Aqueous Dilution (Critical Step):

Synthesis & Reactivity Profile[4]

This molecule is primarily used as an acylating agent.[1] The carboxylic acid is activated to couple with amines (forming amides).[1]

Reactivity Workflow

The following diagram details the standard activation pathways and potential pitfalls.

Figure 2: Synthesis logic emphasizing the preference for mild coupling reagents (HATU/EDC) over acid chlorides to prevent protonation of the morpholine ring, which complicates purification.[1]

Stability & Storage[1][3][4]

-

Hygroscopicity: The morpholine nitrogen can H-bond with water.[1] Store in a desiccator.

-

Oxidation: Long-term exposure to air can lead to N-oxide formation.[1] Store under Argon/Nitrogen at -20°C for long-term (>1 month) storage.

Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol.[1] | Ethanol increases skin permeability, potentially carrying the compound into the bloodstream. |

| Eye Contact | Flush with water for 15 min.[1][4][5][6][7] Lift eyelids.[1][6] | Morpholine derivatives are basic; risk of corneal damage is higher than neutral dusts.[1] |

| Spill (Solid) | Wet wipe or vacuum with HEPA filter.[1] | Do not sweep. Dry sweeping creates dust aerosols which are inhalation hazards.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration pneumonia and esophageal irritation.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683396 (Analogous Structure).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier for Morpholine (General Toxicity Reference).[1] Retrieved from [Link][1]

-

SafeBridge Consultants. Potent Compound Safety: Categorization and Handling.[1] (Industry Standard Guideline).[1]

Disclaimer: This document is a technical guide for research professionals. It does not replace an official manufacturer-issued SDS required for legal compliance.[1]

Sources

- 1. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. carlroth.com [carlroth.com]

- 4. angenechemical.com [angenechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. trc-corp.com [trc-corp.com]

- 7. fishersci.com [fishersci.com]

Application Note: Precision Synthesis of 4-Methoxy-3-(4-morpholinyl)benzoic Acid via Palladium-Catalyzed Amination

Topic: Synthesis of 4-Methoxy-3-(4-morpholinyl)benzoic acid Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS: 915923-91-0) is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR targets) and bioactive amides.

The Synthetic Challenge: The synthesis of this moiety presents a specific regiochemical challenge. The 4-methoxy group is strongly electron-donating (EDG), which deactivates the meta position (relative to the carboxylate) toward Nucleophilic Aromatic Substitution (SNAr). While the carboxylic acid at position 1 is electron-withdrawing (EWG), the electronic push from the methoxy group at position 4 typically renders the 3-position inert to standard nucleophilic displacement of halides by morpholine without harsh forcing conditions that degrade the molecule.

The Solution: This protocol details a high-fidelity Buchwald-Hartwig Cross-Coupling approach. By utilizing a Palladium(0) catalytic cycle, we bypass the electronic limitations of SNAr. This guide prioritizes the "Ester-First" strategy, protecting the carboxylic acid as a methyl ester to prevent catalyst poisoning and solubility issues, followed by a controlled saponification.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical operational units.

Figure 1: Modular synthetic workflow designed to maximize yield and minimize purification bottlenecks.

Detailed Experimental Protocols

Phase 1: Preparation of Methyl 3-bromo-4-methoxybenzoate

Rationale: The free carboxylic acid can interfere with the Pd-catalytic cycle by coordinating to the metal or protonating the base. Esterification masks this functionality.

Reagents:

-

3-Bromo-4-methoxybenzoic acid (1.0 equiv)

-

Methanol (anhydrous, 10 vol)

-

Sulfuric acid (conc., 0.1 equiv) or Thionyl Chloride (1.2 equiv)

Procedure:

-

Charge: Dissolve 3-bromo-4-methoxybenzoic acid in Methanol under N2.

-

Activate: Add concentrated H2SO4 dropwise (catalytic) OR add SOCl2 dropwise at 0°C (if acid chloride pathway preferred).

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until starting material (Rf ~0.[1]1) disappears and ester (Rf ~0.6) dominates.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[2][3] NaHCO3 (2x) to remove residual acid. Wash with Brine. Dry over Na2SO4.

-

Yield: Expect >95% yield. White solid.

Phase 2: Buchwald-Hartwig Amination (Critical Step)

Rationale: This step installs the morpholine ring. We utilize Xantphos as the ligand due to its wide bite angle, which stabilizes the Pd intermediate and facilitates the reductive elimination of the bulky morpholine amine.

Critical Process Parameters (CPP):

-

Oxygen Exclusion: Essential. Pd(0) is rapidly deactivated by O2.

-

Base Selection: Cs2CO3 is preferred over NaOtBu. NaOtBu is strong enough to cause transesterification or premature hydrolysis of the methyl ester.

Table 1: Reaction Components

| Component | Role | Equivalents | Specification |

| Methyl 3-bromo-4-methoxybenzoate | Substrate | 1.0 | Dry, Purity >98% |

| Morpholine | Nucleophile | 1.2 - 1.5 | Distilled if colored |

| Pd2(dba)3 | Catalyst Precursor | 0.02 (2 mol%) | Stored under Argon |

| Xantphos | Ligand | 0.06 (6 mol%) | 1:3 Pd:Ligand ratio |

| Cs2CO3 | Base | 2.0 | Finely ground, dry |

| Toluene or 1,4-Dioxane | Solvent | 10 mL/g | Anhydrous, Degassed |

Step-by-Step Protocol:

-

Degassing: In a reaction vial, combine Toluene/Dioxane and Morpholine. Sparge with Argon for 15 minutes.

-

Catalyst Formation: Add Pd2(dba)3 and Xantphos. Stir at RT for 10 mins to form the active catalytic complex (solution often turns dark purple/red).

-

Substrate Addition: Add the aryl bromide (Methyl 3-bromo-4-methoxybenzoate) and Cs2CO3.

-

Reaction: Seal the vessel. Heat to 100°C for 12–16 hours.

-

IPC (In-Process Control): Check LC-MS. Look for mass shift from Bromide (M+ 244/246) to Product (M+ 251).

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse pad with EtOAc.

-

Purification: Concentrate filtrate. The crude is often pure enough for hydrolysis. If not, flash chromatography (SiO2, Hexane:EtOAc gradient 0-30%).

Phase 3: Saponification to Final Acid

Rationale: Controlled hydrolysis to liberate the acid without degrading the morpholine-aryl bond.

Reagents:

-

Crude Methyl Ester from Phase 2

-

Lithium Hydroxide (LiOH[1]·H2O) (3.0 equiv)

-

THF / Water / Methanol (4:1:1 ratio)

Procedure:

-

Dissolution: Dissolve the ester in the THF/MeOH mixture.

-

Hydrolysis: Add LiOH dissolved in the minimum amount of water.

-

Stir: Agitate at 50°C for 2–4 hours.

-

Acidification (Critical): Cool to 0°C. Carefully adjust pH to ~4.0 using 1M HCl.

-

Note: Do not go too acidic (pH < 2) as the morpholine nitrogen can protonate, making the product highly water-soluble and difficult to extract. The zwitterionic point (isoelectric) is roughly pH 3.5–4.5.

-

-

Isolation: The product often precipitates at pH 4. Filter the solid.[3][4][5][6] If no precipitate, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

-

Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Analytical Data & Quality Control

Expected Analytical Signature:

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 12.5 (br s, 1H, COOH)

-

δ 7.65 (dd, 1H, Ar-H6)

-

δ 7.45 (d, 1H, Ar-H2)

-

δ 7.05 (d, 1H, Ar-H5)

-

δ 3.85 (s, 3H, OMe)

-

δ 3.75 (m, 4H, Morpholine O-CH2)

-

δ 3.05 (m, 4H, Morpholine N-CH2)

-

-

Mass Spectrometry (ESI): m/z 238.1 [M+H]+.

Troubleshooting & Optimization Logic

If yields are low, consult the following decision tree:

Figure 2: Troubleshooting logic for the Buchwald-Hartwig coupling step.

References

-

Sigma-Aldrich. Product Specification: 4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS 915923-91-0).

-

Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 1996. (Foundational text on Buchwald-Hartwig conditions).

-

MDPI. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2013. (Demonstrates similar morpholine coupling on methoxy-benzoate scaffolds).

-

ChemicalBook. "Synthesis of 4-Amino-3-methoxybenzoic acid." (Reference for hydrolysis conditions of similar esters).

Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents.[7] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 5. 3-Hydroxy-4-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-3-(4-morpholinyl)benzoic acid synthesis protocol

Application Note: High-Purity Synthesis of 4-Methoxy-3-(4-morpholinyl)benzoic acid

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Analysis The target compound is a tri-substituted benzene ring featuring a carboxylic acid (C1), a morpholine ring (C3), and a methoxy group (C4). This motif is a critical pharmacophore in kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.

1.2 Synthetic Challenges & Route Selection

-

Electronic Conflict: The C4-methoxy group is strongly electron-donating (EDG), making the aromatic ring electron-rich. This renders traditional Nucleophilic Aromatic Substitution (SnAr) at the C3 position difficult, as SnAr requires an electron-deficient ring.

-

Regiochemistry: Direct functionalization of the benzoic acid core requires careful orchestration of directing groups. The C1-COOH is meta-directing, while the C4-OMe is ortho/para-directing. Fortunately, both groups direct electrophiles to the C3 position, facilitating high regioselectivity during precursor synthesis.

1.3 Selected Pathway: The Buchwald-Hartwig Strategy To overcome the limitations of SnAr, we utilize Pd-catalyzed Buchwald-Hartwig amination . This method is insensitive to the electron-rich nature of the ring.

-

Step 1: Regioselective bromination of 4-methoxybenzoic acid (p-anisic acid).

-

Step 2: Esterification to protect the carboxylic acid (preventing catalyst poisoning and solubility issues).

-

Step 3: Pd-catalyzed C-N coupling with morpholine.

-

Step 4: Controlled saponification to yield the free acid.

Part 2: Detailed Experimental Protocol

Phase A: Precursor Synthesis (3-Bromo-4-methoxybenzoic acid)

Note: If 3-bromo-4-methoxybenzoic acid (CAS 10229-28-4) is sourced commercially, skip to Phase B.

Reagents:

-

4-Methoxybenzoic acid (p-Anisic acid) [1.0 eq][1]

-

Bromine (Br₂) [1.1 eq]

-

Iron(III) chloride (FeCl₃) [0.05 eq, Catalyst]

Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 4-methoxybenzoic acid (15.2 g, 100 mmol) in glacial acetic acid (100 mL).

-

Bromination: Add FeCl₃ (0.8 g). Heat the solution to 45°C. Dropwise add Bromine (17.6 g, 110 mmol) in acetic acid (20 mL) over 60 minutes.

-

Maturation: Stir at 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quench: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to quench excess Br₂).

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL). Recrystallize from Ethanol/Water.

-

Yield: ~85-90%[4]

-

QC Check: ¹H NMR should show a doublet at ~8.0 ppm (H2), dd at ~7.9 ppm (H6), and d at ~7.0 ppm (H5).

-

Phase B: Protection (Methyl 3-bromo-4-methoxybenzoate)

Reagents:

-

3-Bromo-4-methoxybenzoic acid [1.0 eq]

-

Sulfuric Acid (H₂SO₄) [Catalytic, 0.1 eq]

Procedure:

-

Reflux the acid (23.1 g, 100 mmol) in dry Methanol (200 mL) with H₂SO₄ (0.5 mL) for 12 hours.

-

Concentrate under vacuum. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid).

-

Dry organic layer (MgSO₄), filter, and concentrate.

-

Yield: >95% (Quantitative conversion usually).

-

Phase C: Buchwald-Hartwig Coupling (The Critical Step)

Reagents:

-

Methyl 3-bromo-4-methoxybenzoate [1.0 eq]

-

Morpholine [1.2 eq]

-

Catalyst: Pd(OAc)₂ [2 mol%]

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) [3 mol%]

-

Base: Cesium Carbonate (Cs₂CO₃) [1.5 eq]

-

Solvent: Toluene (Anhydrous, degassed)

Procedure:

-

Inertion: Flame-dry a 2-neck flask and purge with Argon.

-

Loading: Charge Methyl 3-bromo-4-methoxybenzoate (2.45 g, 10 mmol), Cs₂CO₃ (4.88 g, 15 mmol), Pd(OAc)₂ (45 mg), and BINAP (187 mg).

-

Solvation: Add anhydrous Toluene (50 mL) and Morpholine (1.05 mL, 12 mmol).

-

Reaction: Heat to 100°C for 16 hours under Argon.

-

Why Cs₂CO₃? It is milder than NaOtBu and prevents premature hydrolysis of the methyl ester.

-

Why BINAP? It forms a stable chelate with Pd, facilitating the coupling of secondary amines with electron-rich aryl halides.

-

-

Workup: Cool to RT. Filter through a Celite pad (to remove inorganic salts and Pd black). Wash pad with EtOAc.[2][5]

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient 80:20 to 60:40).

-

Intermediate: Methyl 4-methoxy-3-(4-morpholinyl)benzoate.

-

Phase D: Hydrolysis to Final Product

Reagents:

-

Methyl 4-methoxy-3-(4-morpholinyl)benzoate

-

Lithium Hydroxide (LiOH·H₂O) [3.0 eq]

-

THF/Water (3:1)

Procedure:

-

Dissolve the intermediate ester in THF/Water (3:1, 40 mL).

-

Add LiOH·H₂O.[1] Stir at 50°C for 4 hours.

-

Acidification: Cool to 0°C. Carefully adjust pH to ~3.0 using 1M HCl.

-

Caution: Do not over-acidify below pH 2, as the morpholine nitrogen may protonate and form a salt that is highly water-soluble, making extraction difficult. The Zwitterionic form (isoelectric point) precipitates best.

-

-

Isolation: Extract with EtOAc (3 x 50 mL) or filter the precipitate if it forms directly (preferred).

-

Final Polish: Recrystallize from Methanol.

Part 3: Visualization & Data

Reaction Scheme Diagram

Figure 1: Step-wise synthetic pathway from commodity starting material to target API intermediate.[2]

Quantitative Data Summary

| Parameter | Step 1: Bromination | Step 2: Esterification | Step 3: Coupling | Step 4: Hydrolysis |

| Reagent | Br₂ / FeCl₃ | MeOH / H⁺ | Morpholine / Pd-BINAP | LiOH |

| Temp | 45-60°C | Reflux (65°C) | 100°C | 50°C |

| Time | 4 h | 12 h | 16 h | 4 h |

| Yield (Typ) | 88% | 96% | 75-82% | 90% |

| Key QC | TLC (No SM) | ¹H NMR (Me-Ester peak) | MS (M+1: 252) | HPLC Purity |

Purification Workflow

Figure 2: Logic flow for the isolation and purification of the final zwitterionic acid.

Part 4: Quality Control & Troubleshooting